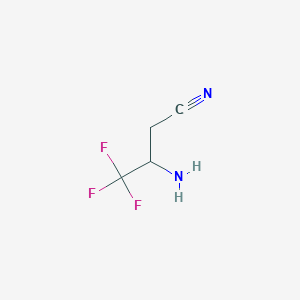

3-Amino-4,4,4-trifluorobutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

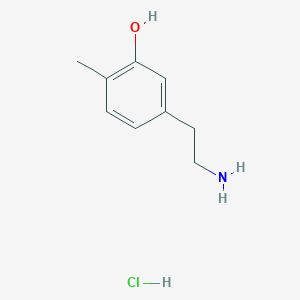

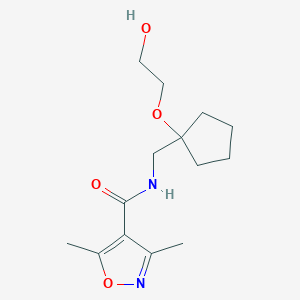

3-Amino-4,4,4-trifluorobutanenitrile is a chemical compound with the molecular formula C4H5F3N2 . It has a molecular weight of 138.09 .

Molecular Structure Analysis

The molecular structure of 3-Amino-4,4,4-trifluorobutanenitrile consists of a butanenitrile backbone with three fluorine atoms attached to the fourth carbon atom and an amino group attached to the third carbon atom .Physical And Chemical Properties Analysis

3-Amino-4,4,4-trifluorobutanenitrile has a predicted boiling point of 206.7±40.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa is predicted to be 3.92±0.50 .科学的研究の応用

Synthesis of Fluorinated Amino Acids

3-Amino-4,4,4-trifluorobutanenitrile is utilized in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These compounds are synthesized starting from 4,4,4-trifluoro-3-methylbutanoic acid. The process involves conversion to a chiral oxazoline, followed by oxidative rearrangement to dihydro-2H-oxazinone and hydrogenation. This method is important for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Enantioselective Synthesis

Another application is in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This process involves trifluoromethylation of bromoalkene, Sharpless asymmetric dihydroxylation, nucleophilic opening of cyclic sulfate, and selective hydrogenation (Jiang, Qin, & Qing, 2003).

Industrial Precursor for Neurological Therapeutics

3-Amino-4,4,4-trifluorobutanenitrile serves as an important synthetic intermediate in the development of therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. It is also an industrial precursor to pyrroline and pyrrolidine. Synthesis methods for this compound have been improved to increase yield and stability, highlighting its significance in pharmaceutical applications (Capon, Avery, Purdey, & Abell, 2020).

Asymmetric Synthesis Methods

There are also methods developed for asymmetric synthesis of derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in demand as bioisosteres of leucine in drug design. These methods involve recyclable chiral auxiliaries and alkylations under basic conditions, showcasing innovative approaches in the synthesis of biologically important molecules (Han et al., 2019).

Lewis Acid Activation

The compound is also used in Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. This application provides a stereoselective route to functionalized α-trifluoromethylamines, illustrating the versatility of 3-Amino-4,4,4-trifluorobutanenitrile in synthetic organic chemistry (Lebouvier et al., 2002).

Safety And Hazards

3-Amino-4,4,4-trifluorobutanenitrile is classified as dangerous according to the Global Harmonized System (GHS). It has hazard statements including H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H332 (Harmful if inhaled), H318 (Causes serious eye damage), H312 (Harmful in contact with skin), H412 (Harmful to aquatic life with long lasting effects), and H315 (Causes skin irritation) .

特性

IUPAC Name |

3-amino-4,4,4-trifluorobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2/c5-4(6,7)3(9)1-2-8/h3H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELTGROXOWDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,4,4-trifluorobutanenitrile | |

CAS RN |

1391333-68-8 |

Source

|

| Record name | 3-amino-4,4,4-trifluorobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2374206.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)